molecular formula C18H20ClN5O B2814876 1-(5-chloro-2-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 890938-08-6

1-(5-chloro-2-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2814876
CAS No.: 890938-08-6
M. Wt: 357.84
InChI Key: MPYJCENGAQZJMC-UHFFFAOYSA-N
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Description

    Starting Materials: 1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidine and 2,6-dimethylmorpholine.

    Reaction Conditions: Nucleophilic substitution reaction under reflux conditions.

    Final Product: 1-(5-chloro-2-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing advanced purification techniques such as recrystallization and chromatography.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-chloro-2-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core:

      Starting Materials: 3-amino-1H-pyrazole and a suitable aldehyde.

      Reaction Conditions: Condensation reaction in the presence of a catalyst such as acetic acid.

      Intermediate Product: Pyrazolo[3,4-d]pyrimidine.

Chemical Reactions Analysis

Types of Reactions: 1-(5-chloro-2-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the functional groups, leading to different reduced forms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various halides or nucleophiles in the presence of bases like sodium hydride or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

1-(5-chloro-2-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways. For example, it might inhibit a kinase enzyme, thereby blocking a signaling pathway involved in cell proliferation.

Comparison with Similar Compounds

  • 1-(5-chloro-2-methylphenyl)-3-propylurea
  • 1-(5-chloro-2-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine derivatives

Comparison: Compared to similar compounds, this compound is unique due to its specific structural features, which confer distinct biological activities. Its combination of the pyrazolo[3,4-d]pyrimidine core with the 5-chloro-2-methylphenyl and 2,6-dimethylmorpholin-4-yl groups makes it particularly effective in certain applications, such as kinase inhibition.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

4-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2,6-dimethylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O/c1-11-4-5-14(19)6-16(11)24-18-15(7-22-24)17(20-10-21-18)23-8-12(2)25-13(3)9-23/h4-7,10,12-13H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYJCENGAQZJMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=NC3=C2C=NN3C4=C(C=CC(=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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